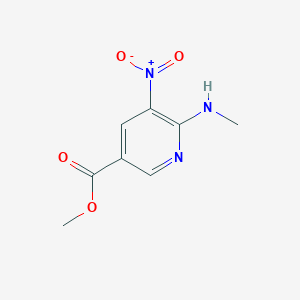

Methyl 6-(methylamino)-5-nitronicotinate

Description

Contextual Significance of Nitronicotinates in Contemporary Chemical Research

Nitronicotinates are a subclass of substituted nicotinates, which are esters of nicotinic acid (a form of vitamin B3). The presence of a nitro group (NO₂) makes these compounds particularly valuable in organic synthesis. Nitro groups are versatile functional groups that can be transformed into a wide array of other functionalities, such as amines, which are prevalent in biologically active molecules. This chemical reactivity makes nitro-compounds, including nitronicotinates, indispensable building blocks for creating complex molecules. frontiersin.org

The diverse reactivity of nitro compounds allows them to be used in various carbon-carbon and carbon-heteroatom bond-forming reactions. frontiersin.org In medicinal chemistry, these compounds serve as key intermediates in the synthesis of pharmaceutically relevant substances. frontiersin.org For example, the related compound Methyl 6-chloro-5-nitronicotinate is a crucial intermediate in the synthesis of various pharmaceutical compounds, including anticoccidial agents and potential treatments for atherosclerosis. chemicalbook.com This highlights the strategic importance of the nitronicotinate framework in developing new drugs.

Overview of the Chemical Compound: Methyl 6-(methylamino)-5-nitronicotinate

This compound is a substituted pyridine (B92270) derivative. Its structure consists of a central pyridine ring, with a methyl ester group at position 3, a nitro group at position 5, and a methylamino group at position 6.

A common laboratory synthesis for this compound involves the reaction of Methyl 6-chloro-5-nitro-nicotinate with a 40% aqueous solution of methylamine (B109427). The reaction proceeds at room temperature, yielding a yellow precipitate of this compound. ambeed.com This straightforward nucleophilic aromatic substitution reaction, where the chlorine atom is displaced by the methylamino group, makes the compound readily accessible for further chemical exploration.

Below are the key chemical properties of the compound.

| Property | Value |

| CAS Number | 211915-52-5 |

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Yellow Precipitate |

Data sourced from Appchem appchemical.com and Ambeed.com. ambeed.com

Historical Development and Evolution of Research in Pyridine Carboxylate Systems

Research into pyridine and its derivatives has a long history. Pyridine itself is a basic heterocyclic organic compound structurally related to benzene (B151609), with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.org Historically, pyridine was extracted from coal tar in a labor-intensive and inefficient process. wikipedia.org Modern industrial synthesis now relies on more efficient methods, producing tens of thousands of tons annually. wikipedia.org

The simplest pyridine carboxylates are the three isomers of pyridinecarboxylic acid: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). wikipedia.org Early research, dating back to the mid-20th century, focused on the synthesis and modification of these core structures. For instance, studies from the 1960s explored the synthesis of various 6-substituted nicotinic acid derivatives and the synthesis and decarboxylation of pyridinecarboxylic acids from other precursors. nih.govacs.org This foundational work established the fundamental reactivity of the pyridine carboxylate skeleton and paved the way for the development of more complex, highly substituted derivatives like this compound.

Current Research Landscape and Future Trajectories for Substituted Nicotinates

Today, substituted nicotinates and their derivatives are recognized as versatile and valuable building blocks in synthetic chemistry. georganics.sk The current research landscape is characterized by the development of novel synthetic methodologies and the application of these compounds in various scientific fields.

One major trend is the focus on "green" and efficient synthesis. Researchers are developing methods that utilize sustainable approaches, such as the use of reusable enzymes in continuous-flow microreactors to produce nicotinamide (B372718) derivatives, which can lead to high product yields in significantly shorter reaction times compared to traditional batch processes. nih.gov

Furthermore, substituted nicotinates are being tailored for specific, advanced applications. For example, pyridine-carboxylate derivatives are synthesized for use in sensitive analytical techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), enabling the precise detection and quantification of other molecules. nih.gov The ability to fine-tune the electronic and steric properties of the pyridine ring by adding or modifying substituents allows chemists to design molecules for specific purposes. The future of research in this area will likely involve the continued design of novel substituted nicotinates as key intermediates for pharmaceuticals and functional materials, driven by increasingly sophisticated and sustainable synthetic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)3-5(4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQONNBJDANXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593525 | |

| Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211915-52-5 | |

| Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Methyl 6-(methylamino)-5-nitronicotinate

The most well-established and direct route to this compound involves the modification of a pre-existing pyridine (B92270) ring system. This approach is favored for its predictability and relatively high yields.

A principal method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This strategy employs a halogenated nicotinate (B505614) precursor, typically Methyl 6-chloro-5-nitronicotinate. bldpharm.comxsu.com The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

In this specific synthesis, the nitro group (-NO2) at the 5-position and the methyl ester group (-COOCH3) at the 3-position act as strong electron-withdrawing groups. Their positions ortho and para to the chlorine atom at the 6-position activate the ring for nucleophilic attack. byjus.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile, in this case, methylamine (B109427) (CH3NH2), attacks the carbon atom bearing the halogen. total-synthesis.com This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. masterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product, this compound. wikipedia.org

The efficiency of this reaction is dependent on several factors, including the nature of the leaving group. While fluoride (B91410) is often a very effective leaving group in SNAr reactions due to its high electronegativity which polarizes the carbon-halogen bond, chloride is also commonly and successfully used. youtube.com

Table 1: Key Factors in the Nucleophilic Aromatic Substitution for this compound Synthesis

| Factor | Description | Role in Synthesis |

| Substrate | Methyl 6-chloro-5-nitronicotinate | The electrophilic aromatic ring activated for nucleophilic attack. |

| Nucleophile | Methylamine (CH3NH2) | The species that displaces the leaving group. |

| Leaving Group | Chlorine (Cl) | A good leaving group that is displaced from the aromatic ring. |

| Electron-Withdrawing Groups | Nitro (-NO2) and Methyl Ester (-COOCH3) | Activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate. |

| Mechanism | Addition-Elimination (SNAr) | The pathway through which the substitution occurs. |

Direct amination of pyridine rings is another established method for introducing amino groups. youtube.com The Chichibabin reaction, for example, involves the reaction of a pyridine with an alkali metal amide, like sodium amide, to introduce an amino group, typically at the 2- or 4-position. orgsyn.org While historically significant, this specific reaction is less directly applicable to the synthesis of this compound due to the desired substitution pattern and the presence of other reactive functional groups.

More relevant are modern amination methods that allow for greater control and broader substrate scope. These can involve the use of various aminating agents and catalytic systems to introduce primary and secondary amines onto the pyridine ring. researchgate.netnih.gov However, for a highly functionalized and specifically substituted molecule like this compound, the nucleophilic aromatic substitution of a halogenated precursor remains the more precise and commonly employed strategy.

Novel and Emerging Synthetic Approaches for Substituted Pyridine Derivatives

Recent advancements in organic synthesis have led to the development of novel methods for constructing highly substituted pyridine rings. These approaches often offer increased efficiency and molecular diversity.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.comacsgcipr.org These reactions are highly atom-economical and can generate diverse libraries of compounds efficiently. nih.gov Several MCRs have been developed for the synthesis of substituted pyridines. rsc.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the general strategies could be adapted to produce similarly substituted pyridine cores. These reactions often involve the condensation of aldehydes, ketones, enol ethers, or other reactive species with an ammonia (B1221849) source to build the pyridine ring. nih.gov

Pyridine annulation reactions, which involve the formation of the pyridine ring onto a pre-existing fragment, represent another modern synthetic strategy. The use of versatile building blocks like 1,3-dicarbonyl compounds in reactions with enamines or other nitrogen-containing species can lead to the formation of the pyridine heterocycle. researchgate.netresearchgate.net Similarly, 1,3-enynes have been utilized as powerful synthons in tandem addition and annulation reactions to construct N-heterocycles, including pyridines. nih.govbeilstein-journals.org These methods provide access to a wide range of substitution patterns on the pyridine ring, although they may require more complex synthetic design to achieve the specific functionality of this compound.

Strategic Application of Building Blocks and Intermediates in Nitronicotinate Synthesis

The synthesis of complex organic molecules heavily relies on the strategic use of well-defined building blocks and intermediates. In the context of this compound synthesis, certain precursors are of critical importance.

The key building block for the most direct synthetic route is a halogenated 5-nitronicotinate derivative. Specifically, Methyl 6-chloro-5-nitronicotinate is a pivotal intermediate. bldpharm.comxsu.com This compound contains the necessary arrangement of functional groups to facilitate the key nucleophilic aromatic substitution step. The nitro group is a versatile functional handle that not only activates the ring for the introduction of the methylamino group but can also be a precursor for other functionalities through reduction. nih.gov The strategic placement of the chloro and nitro groups is a classic example of synthetic design to achieve a desired transformation.

Synthesis and Reactivity of Methyl 6-chloro-5-nitronicotinate as a Key Intermediate

Methyl 6-chloro-5-nitronicotinate is a pivotal intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical field. xsu.comchemicalbook.com Its molecular structure, featuring a reactive chloro group and a nitro group on a pyridine ring, makes it a versatile building block. xsu.com

Synthesis:

One common route for the synthesis of Methyl 6-chloro-5-nitronicotinate involves the use of 6-Hydroxy-5-nitronicotinic acid as a starting material. chemicalbook.com The process typically involves esterification of the carboxylic acid group with methanol, followed by chlorination of the hydroxyl group. Alternative synthetic pathways can also be employed, starting from related nicotinic acid derivatives. lookchem.com

Reactivity:

The reactivity of Methyl 6-chloro-5-nitronicotinate is primarily governed by the presence of the chlorine atom at the 6-position of the pyridine ring. This position is susceptible to nucleophilic substitution reactions. xsu.com The electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen atom further activates the chloro group towards displacement by various nucleophiles. This reactivity is fundamental to the synthesis of a wide array of substituted nicotinates. xsu.com For instance, it can undergo reactions to produce compounds used in the development of antimalarial and anticancer drugs. xsu.com

Below is a table summarizing the key properties of Methyl 6-chloro-5-nitronicotinate:

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O₄ nih.gov |

| Molecular Weight | 216.58 g/mol nih.gov |

| Appearance | Light yellow to yellow crystalline powder xsu.com |

| CAS Number | 59237-53-5 nih.gov |

| Melting Point | 76 °C lookchem.com |

| Boiling Point | 317.8 °C (Predicted) xsu.com |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, acetonitrile, and DMF xsu.com |

Role of Related Aminonicotinates as Synthetic Precursors

Aminonicotinates, such as 5-aminonicotinic acid and its esters, are valuable precursors in organic synthesis, particularly for preparing substituted pyridine derivatives. chemimpex.comguidechem.com These compounds offer a versatile scaffold that can be chemically modified to produce a diverse range of functionalized molecules with potential biological activity. chemimpex.com

The primary route to this compound involves the nucleophilic aromatic substitution of the chlorine atom in Methyl 6-chloro-5-nitronicotinate with methylamine. In this reaction, the amino group of methylamine acts as the nucleophile, displacing the chloride ion from the pyridine ring.

While direct synthesis from other aminonicotinates is less common for this specific compound, related aminonicotinic acid esters serve as crucial starting materials for a variety of other substituted nicotinates. chemimpex.comontosight.ai For example, 5-Aminonicotinic acid methyl ester is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The amino group on these precursors can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures. chemimpex.com The ester functionality, in turn, can be hydrolyzed or converted to other functional groups as needed. guidechem.com

The general utility of aminonicotinates as precursors is highlighted by their application in the development of a wide range of bioactive molecules. chemimpex.comontosight.ai

| Precursor Compound | Role in Synthesis |

| Methyl 6-chloro-5-nitronicotinate | Key intermediate, undergoes nucleophilic substitution with methylamine. xsu.com |

| 5-Aminonicotinic acid methyl ester | Versatile precursor for various substituted nicotinates and pharmaceuticals. chemimpex.com |

| 5-Aminonicotinic acid | Starting material for the synthesis of various biochemical reagents and pharmaceutical intermediates. guidechem.com |

Chemical Derivatization and Analogue Development

Derivatization Strategies for Methyl 6-(methylamino)-5-nitronicotinate

The reactivity of the principal functional groups in this compound allows for a range of chemical transformations. These modifications are instrumental in fine-tuning the physicochemical properties and biological activities of the parent compound.

Modifications at the Ester Moiety

The methyl ester group is a key site for derivatization, primarily through hydrolysis and amidation reactions.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid, 6-(methylamino)-5-nitronicotinic acid. This transformation introduces a polar, acidic functional group, which can significantly alter the solubility and binding characteristics of the molecule.

Amidation: The ester can be converted into a wide array of amides by reacting with various primary or secondary amines. This reaction is often catalyzed and can be performed under mild conditions. For instance, enzymatic catalysis using lipases like Novozym® 435 has been employed to synthesize nicotinamide (B372718) derivatives from methyl nicotinate (B505614) and various amines, a strategy that is applicable to this compound. nih.gov This approach allows for the introduction of diverse substituents, thereby modulating the compound's properties.

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Hydrolysis | Acid or base (e.g., HCl or NaOH) | Carboxylic Acid |

| Amidation | Primary/Secondary Amine (RNH₂ or R₂NH) | Amide |

Transformations Involving the Methylamino Group

The methylamino group is an active site for nucleophilic substitution reactions. Although it is an electron-donating group, its position on the pyridine (B92270) ring allows it to be replaced by other nucleophiles under specific reaction conditions. This allows for the introduction of different substituents at the C6 position, leading to the generation of a library of analogues with varied electronic and steric properties.

Reactions at the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the electronics of the pyridine ring. Its chemical transformation is a key strategy for derivatization.

Reduction: The most common reaction involving the nitro group is its reduction to an amino group (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride, or sodium dithionite. The resulting 5-amino derivative possesses fundamentally different electronic properties and introduces a new site for further functionalization, such as acylation or alkylation.

| Reaction Type | Reagents/Conditions | Initial Group | Final Group |

| Reduction | H₂, Pd/C or SnCl₂/HCl | Nitro (-NO₂) | Amino (-NH₂) |

Design and Synthesis of Structurally Related Nicotinate Analogues

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at exploring the chemical space around a lead compound. For this compound, this involves altering the amine substituent and exploring positional isomers.

Alterations of the Amine Substituent (e.g., Cyclohexylamino, Alkylamino)

A common and effective strategy for creating analogues is to start from a suitable precursor, such as Methyl 6-chloro-5-nitronicotinate. ambeed.comchemicalbook.com The chlorine atom at the C6 position is a good leaving group, readily displaced by various amines in nucleophilic aromatic substitution reactions. This approach provides a straightforward route to a diverse set of 6-amino-5-nitronicotinate derivatives.

For example, reacting Methyl 6-chloro-5-nitronicotinate with an excess of an aqueous methylamine (B109427) solution at room temperature yields this compound. ambeed.com By replacing methylamine with other primary or secondary amines (e.g., ethylamine, cyclohexylamine, or substituted anilines), a wide range of N-substituted analogues can be synthesized. ambeed.com

Examples of Synthesized Analogues:

| Starting Material | Amine Reagent | Product |

| Methyl 6-chloro-5-nitronicotinate | Methylamine | This compound ambeed.com |

| Methyl 6-chloro-5-nitronicotinate | 4-Benzyloxyaniline | Methyl 6-(4-benzyloxyphenylamino)-5-nitronicotinate ambeed.com |

| Methyl 6-chloro-5-nitronicotinate | Propylamine | Methyl 6-(propylamino)-5-nitronicotinate |

| Methyl 6-chloro-5-nitronicotinate | Cyclohexylamine | Methyl 6-(cyclohexylamino)-5-nitronicotinate |

Positional Isomers and Regioisomeric Nicotinate Derivatives

The arrangement of substituents on the pyridine ring is critical for biological activity. The synthesis of positional isomers of this compound, where the functional groups are located at different positions, is essential for understanding the structural requirements for molecular interactions. For instance, exploring isomers like Methyl 5-amino-6-nitronicotinate or Methyl 2-amino-3-nitronicotinate can provide valuable insights. Studies on related structures, such as 6-aminonicotinic acid analogues, have shown that even subtle changes in the substitution pattern can lead to significant differences in pharmacological profiles. nih.gov The synthesis of these isomers often requires multi-step procedures starting from appropriately substituted pyridine precursors.

Structure-Activity Relationship (SAR) Studies in Related Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, SAR research has identified several key trends that guide the design of more potent and selective compounds.

The biological effects of pyridine derivatives are highly dependent on the nature and position of substituents on the pyridine ring. mdpi.com The presence of the nitro group, as seen in the nitronicotinate framework, is particularly significant as it facilitates various chemical transformations and can influence biological activity. nih.gov

General findings from SAR studies on various pyridine scaffolds indicate that:

Electron-donating and Hydrogen-bonding Groups: The inclusion of groups capable of donating electrons or forming hydrogen bonds, such as methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups, often enhances biological activity. mdpi.comscilit.com For instance, in some series, methoxy-substituted pyridine derivatives showed improved potency compared to unsubstituted analogues. nih.gov

Electron-withdrawing Groups: The position of electron-withdrawing groups like the nitro (-NO₂) group is critical. Studies on nitropyridines show that the nitro group's placement significantly impacts the molecule's reactivity and biological interactions. nih.gov For example, the introduction of a nitro group can enhance the anxiolytic activity of certain benzodiazepine-like structures. mdpi.com

Halogens: The addition of halogen atoms can have variable effects. While sometimes increasing lipophilicity and enhancing activity, in other cases, halogens can lead to a decrease in potency. mdpi.comresearchgate.net For example, a chlorine atom at certain positions can increase antibacterial activity. researchgate.net

Bulky Groups: Generally, the introduction of large, bulky substituents on the pyridine ring tends to decrease biological activity, possibly due to steric hindrance at the target receptor site. mdpi.com

Hydrophobicity: The hydrophobic properties of substituents can play a significant role in the molecule's interaction with biological targets, with analyses sometimes showing a correlation between a substituent's hydrophobic constant and the compound's activity. nih.gov

These relationships are often complex and depend on the specific biological target. The table below summarizes the general influence of different substituents on the biological activity of pyridine derivatives based on broad SAR studies.

Table 1: Influence of Substituents on the Biological Activity of Pyridine Scaffolds

| Substituent Type | General Effect on Activity | Rationale / Examples |

|---|---|---|

| Methoxy (-OCH₃) | Often enhances activity | Can improve potency through electronic and steric effects. nih.gov |

| Hydroxyl (-OH) | Often enhances activity | Participates in hydrogen bonding with target sites. mdpi.com |

| Amino (-NH₂) | Often enhances activity | Can act as a hydrogen bond donor. mdpi.com |

| Halogens (e.g., -Cl) | Variable (can increase or decrease) | Increases lipophilicity; effect is position-dependent. mdpi.comresearchgate.net |

| Bulky Groups | Generally decreases activity | Can cause steric hindrance, preventing optimal binding. mdpi.com |

| Nitro (-NO₂) | Enhances activity in specific contexts | Strong electron-withdrawing group, influences electronic properties. nih.gov |

Development of Novel Heterocyclic Systems Incorporating the Nitronicotinate Framework

The nitronicotinate framework, exemplified by compounds like this compound, serves as a versatile starting material for the synthesis of more complex heterocyclic systems. The reactive nature of the nitro group and the ester functionality allows for a range of chemical derivatizations. nih.govresearchgate.net

One prominent strategy involves the conversion of the nicotinate ester into a hydrazide, which can then be used as a building block for a variety of new heterocyclic derivatives. This approach has been successfully used to synthesize novel compounds with potential biological activities.

A key example is the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. The synthesis proceeds in two main steps:

Hydrazide Formation: The starting ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid is treated with hydrazine (B178648) hydrate. This reaction converts the ester group into a hydrazide (-CONHNH₂) moiety.

Hydrazone Synthesis: The resulting nicotinohydrazide is then condensed with various substituted aldehydes. This condensation reaction forms a new carbon-nitrogen double bond, yielding a series of novel hydrazone derivatives.

This synthetic pathway demonstrates how the core nitronicotinate structure can be elaborated to create a library of new compounds with diverse functionalities, which can then be screened for various biological activities.

Table 2: Examples of Novel Heterocyclic Systems Derived from a Nitronicotinate Framework

| Starting Material | Reaction | Product Class | Significance |

|---|---|---|---|

| Ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid | Treatment with hydrazine hydrate | Nicotinohydrazide | Creates a key intermediate for further derivatization. |

Spectroscopic and Crystallographic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum for Methyl 6-(methylamino)-5-nitronicotinate would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group of the ester, and the methyl group of the amino substituent. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide valuable information about the electronic environment and connectivity of the protons. However, no experimentally determined ¹H NMR data has been reported.

Similarly, a ¹³C NMR spectrum would reveal the chemical environments of each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the two methyl carbons. This data is crucial for confirming the carbon framework of the molecule. As with ¹H NMR, no specific ¹³C NMR data for this compound is currently available.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure by establishing correlations between protons and carbons. COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. In the absence of primary 1D NMR data, no 2D NMR studies have been found.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amine, the C=O bond of the ester, the C-N and C-O stretching vibrations, and the asymmetric and symmetric stretches of the nitro group (NO₂). Without experimental data, a table of these vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated pyridine system, influenced by the electron-donating methylamino group and the electron-withdrawing nitro and ester groups. No such experimental data has been published.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. To date, a crystal structure for this compound has not been reported in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the structural elucidation of novel compounds. measurlabs.comnumberanalytics.com It provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule with a high degree of confidence. azolifesciences.comresearchgate.net Unlike low-resolution mass spectrometry that provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. measurlabs.com This precision is critical for distinguishing between compounds that may have the same nominal mass but differ in their elemental formulas. uantwerpen.be

For this compound, with a molecular formula of C₈H₉N₃O₄, HRMS is the definitive method for confirming its elemental composition. The technique is capable of differentiating the true molecular formula from other potential combinations of atoms that might yield a similar integer mass. The exact mass of a molecule, also known as the monoisotopic mass, is calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu

In a typical HRMS experiment utilizing soft ionization techniques like Electrospray Ionization (ESI), the compound is usually observed as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. sepscience.comresearchgate.net The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the m/z of these ions with exceptional accuracy, typically within a few parts per million (ppm) of the theoretical value. uantwerpen.benih.gov This allows for the unambiguous confirmation of the elemental formula.

The theoretical monoisotopic mass of the neutral this compound molecule (C₈H₉N₃O₄) is calculated to be 211.0593 Da. An experimental HRMS measurement yielding a value extremely close to this, for instance for the [M+H]⁺ ion at 212.0671 Da, would provide strong evidence for the proposed structure and elemental composition. The table below outlines the theoretical exact masses for the neutral molecule and its common adducts that would be expected in an HRMS analysis.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M] | C₈H₉N₃O₄ | 211.0593 |

| [M+H]⁺ | C₈H₁₀N₃O₄⁺ | 212.0671 |

| [M+Na]⁺ | C₈H₉N₃O₄Na⁺ | 234.0491 |

| [M+K]⁺ | C₈H₉N₃O₄K⁺ | 250.0230 |

Computational Chemistry and Theoretical Modeling

Quantum-Chemical Calculations: Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure

Quantum-chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic structure of molecules. While HF is a foundational ab initio method, DFT has become widely used due to its balance of accuracy and computational cost, especially for larger molecules. For molecules similar to Methyl 6-(methylamino)-5-nitronicotinate, such as substituted nitropyridines, both HF and DFT (often with the B3LYP functional) have been successfully applied to calculate optimized geometries, energies, and vibrational frequencies.

Molecular orbital (MO) analysis provides insights into the distribution of electrons within a molecule and helps in predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For substituted pyridine (B92270) derivatives, DFT calculations have been used to determine these frontier molecular orbitals. In the case of this compound, the presence of the electron-donating methylamino group and the electron-withdrawing nitro and ester groups on the pyridine ring would significantly influence the energies and localizations of the HOMO and LUMO. It is expected that the HOMO would have significant contributions from the methylamino group and the pyridine ring, while the LUMO would be predominantly localized over the nitro group and the carbonyl of the ester.

A hypothetical representation of key electronic properties that could be calculated for this compound is presented in Table 1.

Note: The values in this table are hypothetical and serve as an illustration of the types of data generated from quantum-chemical calculations. Actual values would require specific DFT or HF calculations.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry of a molecule, researchers can assign the observed spectral bands to specific molecular vibrations. Studies on related molecules, such as 2-amino-3-nitropyridine, have shown good agreement between experimental and calculated vibrational frequencies using methods like B3LYP with appropriate basis sets researchgate.net.

For this compound, key vibrational modes would include the N-H stretching and bending of the amino group, symmetric and asymmetric stretching of the nitro group, C=O stretching of the ester, and various stretching and bending modes of the pyridine ring. A comparison of calculated and expected experimental vibrational frequencies can confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Methylamino (N-H) | Stretching | 3400 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 |

| Ester (C=O) | Stretching | 1710 - 1730 |

| Pyridine Ring | C=N Stretching | 1580 - 1620 |

Note: These are typical frequency ranges and actual calculated values may vary depending on the computational method and basis set used.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-N of the methylamino group, C-C of the ester group), multiple conformers can exist. The study of these geometries and their associated energies is crucial for understanding the molecule's behavior lumenlearning.comlibretexts.org.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. A potential synthetic route to this compound involves the nucleophilic aromatic substitution (SNA) of a suitable precursor, such as Methyl 6-chloro-5-nitronicotinate, with methylamine (B109427).

Computational studies can model this reaction by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each species to determine the reaction's thermodynamic and kinetic feasibility.

Analyzing the electronic structure of the transition state to understand the bonding changes during the reaction.

The mechanism of nucleophilic aromatic substitution on electron-deficient pyridine rings is well-established to proceed through a Meisenheimer-like intermediate masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org. Theoretical studies can provide detailed insights into the energy profile of this process for the specific reactants involved in the synthesis of this compound.

Molecular Docking and Ligand-Target Interaction Prediction (if applicable to specific targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific targets for this compound are not explicitly identified in the provided context, docking studies on analogous nicotinic acid derivatives have been performed to investigate their potential as inhibitors for various enzymes. For instance, nicotinamide (B372718) analogs have been studied as potential inhibitors of Bruton's tyrosine kinase (Btk) nih.gov. If a biological target were identified for this compound, molecular docking could predict its binding mode and affinity. This would involve preparing the 3D structures of both the ligand and the target protein and using a docking algorithm to sample possible binding poses and score them based on their predicted interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized analogues.

For a series of nicotinic acid or nitropyridine derivatives with known biological activity, a QSAR study could be conducted. This would involve:

Calculating a variety of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity.

Validating the model to ensure its predictive power.

QSAR studies on nicotinamide compounds have been used to design potential inhibitors for enzymes like Bruton's tyrosine kinase nih.gov. A validated QSAR model for a series of compounds including this compound could guide the design of new analogues with potentially improved activity by suggesting modifications to the molecular structure that would enhance the desired properties.

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in methyl 6-(methylamino)-5-nitronicotinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the strongly electron-withdrawing nitro group. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org Generally, SNAr reactions on pyridine and other nitrogen-containing heterocycles proceed more readily than on their benzene (B151609) analogues. wikipedia.org

The mechanism of SNAr reactions typically involves a two-step addition-elimination sequence. nih.govnih.gov A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. For SNAr to occur, the presence of a good leaving group and activating electron-withdrawing groups, such as the nitro group, is crucial. wikipedia.org

In the case of this compound, the positions ortho and para to the nitro group are activated towards nucleophilic attack. Kinetic studies on similar compounds, such as 2-chloro-3,5-dinitropyridine, have shown that these reactions are often not base-catalyzed. researchgate.net The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the substituents on the pyridine ring. rsc.org While specific mechanistic studies on this compound are not extensively documented, the general principles of SNAr on activated pyridines suggest that the compound would readily react with various nucleophiles at the positions activated by the nitro group, should a suitable leaving group be present. researchgate.net

Recent research has also suggested that not all SNAr reactions proceed through a stepwise mechanism. In some cases, a concerted mechanism, where bond formation and bond breaking occur simultaneously, may be operative. nih.govrsc.orgresearchgate.net The exact mechanism can be influenced by the stability of the potential Meisenheimer intermediate and the nature of the reactants and reaction conditions. nih.govnih.gov

Reactivity of the Nitro Group: Reduction and Further Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, with reduction to an amino group being one of the most common and synthetically useful reactions. nih.gov The reduction of the nitro group in this compound can be achieved using various reducing agents. A common method is catalytic hydrogenation, which involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. youtube.comyoutube.comrsc.org This process typically proceeds under mild conditions and gives high yields of the corresponding amine. researchgate.net

The general mechanism for catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. youtube.comyoutube.com The reaction then proceeds through a series of steps, ultimately leading to the formation of the amino group and water. Other reducing agents that can be employed for the reduction of nitroarenes include metals in acidic media (e.g., tin or iron in hydrochloric acid) and other chemical reducing agents like sodium dithionite. researchgate.netyoutube.com

The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov These intermediates can sometimes be isolated under carefully controlled reaction conditions, allowing for further functionalization. The resulting amino group is a versatile handle for further synthetic modifications, such as diazotization followed by substitution, or acylation to form amides. The transformation of the electron-withdrawing nitro group into an electron-donating amino group significantly alters the electronic properties of the pyridine ring, thereby influencing its reactivity in subsequent reactions. nih.gov

Reactions Involving the Methylamino Moiety (e.g., Alkylation, Acylation)

The methylamino group attached to the pyridine ring is a nucleophilic secondary amine and can participate in a range of chemical reactions, including alkylation and acylation.

Alkylation: The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl halides. N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation and the competing reactivity of the pyridine ring nitrogen. chemrxiv.orgchemrxiv.org However, methods for the selective mono-alkylation of aminopyridines have been developed. researchgate.net These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. chemrxiv.org The choice of solvent and base can be crucial for achieving the desired selectivity. acs.org

Acylation: The methylamino group can also undergo acylation with reagents such as acid chlorides or anhydrides to form the corresponding N-methylamides. This reaction is generally straightforward and is often used to protect the amino group or to introduce new functional groups into the molecule. The reactivity of the methylamino group in acylation reactions is influenced by the electronic nature of the pyridine ring. The electron-withdrawing nitro group may decrease the nucleophilicity of the methylamino group to some extent.

Ester Hydrolysis and Transesterification Reactions of the Carboxylate Group

The methyl carboxylate group in this compound is susceptible to hydrolysis and transesterification reactions.

Ester Hydrolysis (Saponification): Under basic conditions, the ester can be hydrolyzed to the corresponding carboxylate salt in a reaction known as saponification. organicchemistrytutor.comlibretexts.org This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. operachem.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. organicchemistrytutor.com This intermediate then collapses to expel the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion. organicchemistrytutor.comyoutube.com Acidification of the resulting carboxylate salt yields the corresponding carboxylic acid. operachem.com

Transesterification: The methyl ester can be converted to other esters through a transesterification reaction. This process involves reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. google.comgoogleapis.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the lower-boiling alcohol product (in this case, methanol) is removed by distillation. google.com

Dearomatization Reactions in Nitrogen-Containing Heterocycles

The electron-deficient nature of the pyridine ring in this compound, enhanced by the nitro group, makes it a candidate for dearomatization reactions. nih.gov Dearomatization of pyridines is a powerful strategy for the synthesis of highly functionalized, saturated, or partially saturated nitrogen-containing heterocycles. mdpi.comresearchgate.netmdpi.com

These reactions typically involve the addition of a nucleophile to the pyridine ring, which disrupts the aromatic system. mdpi.com To facilitate this, the pyridine nitrogen is often activated by N-alkylation or N-acylation to form a pyridinium (B92312) salt, which is significantly more electrophilic than the neutral pyridine. mdpi.comresearchgate.net The addition of nucleophiles, such as organometallic reagents or enolates, can then occur, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com The presence of the nitro group in this compound would further activate the ring towards such nucleophilic attack, potentially allowing for dearomatization even without N-activation under certain conditions. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity of reactions involving this compound is largely governed by the electronic effects of the substituents on the pyridine ring.

Nucleophilic Aromatic Substitution: In SNAr reactions, nucleophilic attack is directed to the positions ortho and para to the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, if such a reaction were to occur, the directing effects of the substituents would need to be considered. The methylamino group is an activating, ortho-, para-director, while the nitro and carboxylate groups are deactivating, meta-directors. The interplay of these effects would determine the position of electrophilic attack.

Stereoselectivity becomes a consideration in reactions that create new chiral centers. For instance, in dearomatization reactions where a nucleophile adds to the pyridine ring, if the nucleophile or the pyridine substrate is chiral, or if a chiral catalyst is used, it may be possible to achieve stereoselective formation of one enantiomer or diastereomer over another. mdpi.com Similarly, the reduction of the nitro group does not typically introduce a chiral center unless other functional groups are present that can direct the stereochemical outcome.

Advanced Research Applications and Prospects

Utility as a Versatile Synthetic Intermediate for Complex Organic Molecules

The molecular architecture of Methyl 6-(methylamino)-5-nitronicotinate makes it a versatile intermediate in organic synthesis. The compound is built upon a pyridine (B92270) core, a structural motif frequently found in pharmaceuticals and functional materials. The presence of a methylamino group, a nitro group, and a methyl ester provides multiple reactive sites for further chemical transformations.

The synthesis of the title compound often starts from Methyl 6-chloro-5-nitronicotinate, where the chlorine atom is displaced by methylamine (B109427) in a nucleophilic aromatic substitution reaction. This straightforward synthesis makes it an accessible building block for more complex molecular designs. Chemists can leverage the existing functional groups for a variety of subsequent reactions:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which then allows for a wide range of amide bond formations or the construction of new heterocyclic rings.

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, enabling the attachment of different molecular fragments.

Reactions on the Pyridine Ring: The electron-withdrawing nitro group influences the reactivity of the pyridine ring, potentially allowing for further substitutions.

These reactive handles make this compound a valuable precursor for creating libraries of related compounds for screening purposes in drug discovery and materials science.

Exploration in Medicinal Chemistry Lead Discovery and Pre-clinical Development

While specific preclinical development candidates directly using this compound are not widely documented, its structural features are relevant to medicinal chemistry. Substituted pyridines are a cornerstone of many approved drugs, and the functional groups on this compound offer opportunities for bioisosteric replacements and scaffold hopping in lead optimization.

The development of inhibitors for enzyme targets such as Peptidylarginine Deiminase 4 (PAD4) and Poly(ADP-ribose) Polymerase (PARP) is a significant area of cancer research. nih.govnih.gov PAD4 is implicated in inflammatory diseases and cancer through its role in citrullination and the formation of neutrophil extracellular traps (NETs). nih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations. nih.govmdpi.com

While the nicotinamide (B372718) moiety is central to the function of NAD+, the substrate for PARP enzymes, current research on novel PARP and PAD4 inhibitors has explored a wide variety of heterocyclic scaffolds. nih.govmdpi.comnih.gov However, based on available scientific literature, the direct use of this compound as a key intermediate or scaffold in the published design and synthesis of specific, potent inhibitors for PAD4 or PARP has not been documented.

Chemical probes are essential tools for studying biological systems, allowing for the visualization and functional analysis of specific proteins or pathways. These molecules require high selectivity and specific properties, such as fluorescent tags or reactive groups for covalent labeling. While the pyridine scaffold of this compound could theoretically be incorporated into a larger probe molecule, there is no specific mention in the scientific literature of its development or application as a chemical probe for biological systems.

Contributions to Fundamental Organic Reaction Methodologies

The exploration of novel chemical reactions and methodologies is fundamental to advancing the field of organic chemistry. Often, specific substrates are used to test the scope and limitations of a new transformation. A review of the literature does not indicate that this compound has played a significant role as a benchmark substrate in the development of new, fundamental organic reaction methodologies.

Potential Applications in Agrochemical and Specialty Chemical Research

The search for new pesticides and herbicides is a critical area of agrochemical research. Many successful agrochemicals are based on heterocyclic scaffolds due to their ability to interact with specific biological targets in pests or weeds. While patents exist for various pyridine derivatives as pesticides, a direct application or investigation of this compound in agrochemical research has not been specifically reported in the available literature. Similarly, its use in the field of specialty chemicals is not prominently documented.

Future Research Directions and Unexplored Chemical Spaces for this compound

The limited specific applications of this compound in advanced research areas suggest that its chemical space remains largely unexplored. Future research directions could focus on systematically investigating the potential of this compound and its derivatives.

Future opportunities include:

Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold for kinase inhibitors. Future work could involve synthesizing a library of compounds derived from this compound and screening them against a panel of kinases.

Derivatization for Biological Screening: The compound's multiple reactive sites could be used to generate a diverse library of analogues for broad biological screening to identify novel activities, such as antimicrobial or anti-inflammatory properties.

Materials Science Applications: The nitro group and pyridine ring suggest potential for applications in materials science, for example, in the synthesis of dyes, organic semiconductors, or ligands for metal complexes. Systematic investigation into these areas is warranted.

Exploration in Agrochemicals: A focused screening of the compound and its simple derivatives for herbicidal, insecticidal, or fungicidal activity could reveal currently unknown potential in this sector.

Q & A

What are the optimal purification methods for Methyl 6-(methylamino)-5-nitronicotinate, and how can co-eluting impurities be resolved?

Basic Research Focus : Standard purification techniques often involve silica gel column chromatography with solvent systems like ethyl acetate/methanol, as demonstrated in patent applications for structurally related nitropyridine derivatives (e.g., 90% yield achieved using this method) .

Advanced Research Focus : For resolving co-eluting impurities, gradient elution protocols or orthogonal methods (e.g., preparative HPLC with C18 columns) are recommended. Adjusting mobile phase pH or incorporating ion-pair reagents (e.g., trifluoroacetic acid) can improve separation, particularly for polar nitro-substituted compounds .

How can LCMS and HPLC data be interpreted to confirm the identity and purity of this compound?

Basic Research Focus : LCMS analysis typically shows a protonated molecular ion ([M+H]+) with accurate mass matching theoretical values (e.g., m/z 305.0591 for a related nitropyridine ester) . HPLC retention times under standardized conditions (e.g., 0.61–1.29 minutes using SQD-FA05 or QC-SMD-TFA05 columns) serve as secondary identity markers .

Advanced Research Focus : High-resolution mass spectrometry (HRMS) and isotopic pattern analysis are critical for distinguishing isobaric impurities. For purity assessment, UV-Vis diode array detection (DAD) at multiple wavelengths (e.g., 254 nm and 280 nm) helps detect co-eluting species with differing absorption profiles .

What synthetic strategies are effective for introducing methylamino groups at the 6-position of nitronicotinate scaffolds?

Basic Research Focus : Nucleophilic substitution reactions using methylamine or its derivatives under basic conditions (e.g., K₂CO₃ in DMF) are common. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) may prevent side reactions .

Advanced Research Focus : Transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) enables regioselective introduction of methylamino groups. Recent studies highlight the use of Pd-XPhos catalysts for nitropyridine substrates, achieving >80% yields with minimal byproducts .

How do structural modifications (e.g., substituent variations) impact the reactivity of this compound in cycloaddition reactions?

Basic Research Focus : Electron-withdrawing groups (e.g., nitro at the 5-position) enhance electrophilicity, facilitating 1,3-dipolar cycloadditions with azomethine ylides. Steric effects from the methylamino group may reduce reaction rates compared to smaller substituents (e.g., ethylamino) .

Advanced Research Focus : Computational studies (DFT calculations) reveal that substituent-induced electronic effects modulate frontier molecular orbital (FMO) energies. For example, methylamino groups lower the LUMO energy of the nitropyridine ring, favoring cycloaddition kinetics .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Focus : Avoid inhalation and skin contact by using fume hoods and PPE (nitrile gloves, lab coats). Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Focus : Monitor for nitro-group-related hazards (e.g., potential explosivity under high heat or friction). Implement inert atmosphere protocols (N₂/Ar) during high-temperature reactions .

How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

Basic Research Focus : Cross-validate data with literature values for analogous compounds. For example, the methyl ester signal in related nitronicotinates appears at δ ~4.00 ppm in H NMR .

Advanced Research Focus : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, NOESY can confirm spatial proximity between methylamino protons and aromatic hydrogens, clarifying substitution patterns .

What are the best practices for documenting the synthesis and characterization of this compound in academic manuscripts?

Basic Research Focus : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures, including solvent ratios, reaction times, and purification steps. Report yields, LCMS/HPLC data, and NMR shifts .

Advanced Research Focus : Include raw spectral data in supplementary materials and specify purity thresholds (e.g., ≥95% by HPLC). For novel compounds, provide elemental analysis or HRMS validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.